![molecular formula C15H11NO2 B12370930 12R-Lox-IN-1](/img/structure/B12370930.png)
12R-Lox-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12R-Lox-IN-1, also known as Compound 4a, is a potent inhibitor of the enzyme 12R-lipoxygenase (12R-LOX). This enzyme is involved in the metabolism of arachidonic acid to produce eicosanoids, which play crucial roles in inflammation and other physiological processes. This compound has shown significant potential in inhibiting the hyper-proliferative state and colony-forming potential of psoriatic keratinocytes, making it a valuable compound for antipsoriatic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12R-Lox-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the quinoline core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity against 12R-LOX.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Purification Techniques: Utilizing chromatography and crystallization methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
12R-Lox-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Inflammatory Diseases
Role in Mucus Hypersecretion
Research indicates that 12R-LOX is involved in the expression of mucins such as MUC5AC, which is critical in chronic inflammatory diseases of the airways, including asthma and chronic obstructive pulmonary disease (COPD). Inhibitors like 12R-Lox-IN-1 have been shown to reduce MUC5AC expression through ERK and Sp1 signaling pathways, indicating potential applications in managing mucus hypersecretion disorders .
Case Study: Chronic Obstructive Pulmonary Disease
In a study involving bronchial epithelial cell lines, treatment with this compound significantly decreased PMA-induced MUC5AC mRNA expression without affecting cell viability. This suggests that targeting 12R-LOX may provide a novel therapeutic approach for COPD management .
Cancer Therapeutics
Impact on Tumor Growth
The inhibition of 12R-LOX has been linked to reduced proliferation and enhanced apoptosis in cancer cells. For instance, compounds that inhibit 12R-LOX have demonstrated efficacy in reducing the growth of psoriatic keratinocytes and other cancer cell lines by modulating inflammatory pathways .
Case Study: Psoriasis Treatment
In vitro studies showed that selective inhibitors of 12R-LOX decreased the expression of pro-inflammatory cytokines like IL-17A and TNF-α in keratinocytes from psoriatic patients. This highlights the potential of this compound as a therapeutic agent for psoriasis and possibly other inflammatory skin conditions .
Neuroinflammation
Role in Neurodegenerative Diseases
Emerging evidence suggests that 12R-LOX contributes to neuroinflammatory processes associated with neurodegenerative diseases. Inhibition of this enzyme has been shown to protect neuronal cells from oxidative stress-induced damage, which is relevant in conditions such as stroke .
Case Study: Stroke Protection
In murine models of ischemia, treatment with this compound resulted in reduced neuronal death and improved behavioral outcomes post-stroke. This protective effect was attributed to decreased oxidative stress levels .
Skin Barrier Function
Importance in Dermatological Health
Deficiency or inhibition of 12R-LOX has been linked to impaired skin barrier function, leading to conditions such as ichthyosis. Research indicates that targeting this enzyme could restore barrier integrity and improve skin health .
Case Study: Epidermal Barrier Restoration
Studies on mice with targeted disruption of the Alox12b gene demonstrated severe impairments in skin barrier function. However, treatment with selective inhibitors like this compound showed promise in restoring epidermal lipid composition and barrier properties .
Table 1: Summary of Applications for this compound
Table 2: Key Findings from Case Studies
Study Focus | Findings | |
---|---|---|
COPD Management | Decreased MUC5AC levels with inhibitor treatment | Potential therapy for mucus hypersecretion |
Psoriasis | Reduced IL-17A and TNF-α in keratinocytes | Promising for inflammatory skin diseases |
Stroke Protection | Improved outcomes post-treatment | Neuroprotective effects observed |
Skin Health | Restored barrier function | Important for dermatological therapies |
Mechanism of Action
12R-Lox-IN-1 exerts its effects by inhibiting the enzyme 12R-lipoxygenase. The inhibition occurs through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to eicosanoids. This inhibition leads to a reduction in the production of reactive oxygen species, Ki67, IL-17A, TNF-α, and IL-6, which are involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
5-Lox-IN-1: An inhibitor of 5-lipoxygenase, another enzyme involved in eicosanoid metabolism.
15-Lox-IN-1: Targets 15-lipoxygenase, which also plays a role in inflammation.
COX Inhibitors: Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes involved in eicosanoid production.
Uniqueness of 12R-Lox-IN-1
This compound is unique in its specific inhibition of 12R-lipoxygenase, making it particularly valuable for studying the role of this enzyme in inflammatory diseases. Its ability to inhibit the hyper-proliferative state of psoriatic keratinocytes sets it apart from other lipoxygenase inhibitors .
Biological Activity
12R-Lox-IN-1 is a selective inhibitor of the enzyme 12-lipoxygenase (12-LOX), which plays a significant role in various biological processes, particularly in inflammation and skin barrier function. This article reviews the biological activity of this compound, focusing on its mechanisms of action, implications in disease models, and potential therapeutic applications.
12-LOX catalyzes the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipids such as 12-hydroxyeicosatetraenoic acid (12-HETE). These lipids are involved in inflammatory responses and cellular signaling pathways. The inhibition of 12-LOX by this compound modulates these pathways, thereby influencing various physiological and pathological processes.
Key Findings on Inhibition
- Inhibition Assays : Studies have demonstrated that this compound effectively inhibits 12-LOX activity in vitro, leading to decreased production of inflammatory mediators. For instance, a fluorescence-based assay showed that the inhibitor significantly reduced enzyme activity compared to controls .
- Cellular Impact : In models of airway inflammation, intranasal administration of this compound resulted in reduced airway hyper-responsiveness and epithelial injury, indicating its potential to mitigate inflammatory responses .
Skin Barrier Function
Research has shown that 12R-LOX is crucial for maintaining skin barrier integrity. Deficiency in this enzyme leads to impaired epidermal barrier function, resulting in conditions such as ichthyosis. The application of this compound has been linked to improvements in skin hydration and barrier restoration in experimental models .
Inflammatory Diseases
The role of 12R-LOX in inflammatory diseases has been highlighted through various studies:
- Diabetes Models : In models of Type 1 diabetes (T1D), inhibition of 12-LOX led to decreased insulitis and preservation of β-cell mass. This suggests that targeting this compound may provide a therapeutic avenue for autoimmune diabetes .
Clinical Implications
Given its biological activity, this compound holds promise for therapeutic applications in conditions characterized by excessive inflammation or compromised barrier function. Potential areas for clinical exploration include:
- Dermatological Disorders : Conditions like eczema or psoriasis may benefit from treatments involving this compound due to its role in enhancing skin barrier function.
- Autoimmune Diseases : Targeting the inflammatory pathways modulated by this compound could provide new strategies for managing autoimmune conditions like T1D.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-11-6-8-13-10(9-11)5-7-14(16-13)12-3-1-2-4-15(12)18/h1-9,17-18H |
InChI Key |
FSGLFVYHNDDHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.